Diazoethane Diazoethane Diazoethane is a diazo compound in which the diazo group is attached to an ethylidene group. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 1117-96-0
VCID: VC20984902
InChI: InChI=1S/C2H4N2/c1-2-4-3/h2H,1H3
SMILES: CC=[N+]=[N-]
Molecular Formula: C2H4N2
Molecular Weight: 56.07 g/mol

Diazoethane

CAS No.: 1117-96-0

Cat. No.: VC20984902

Molecular Formula: C2H4N2

Molecular Weight: 56.07 g/mol

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Diazoethane - 1117-96-0

Specification

CAS No. 1117-96-0
Molecular Formula C2H4N2
Molecular Weight 56.07 g/mol
IUPAC Name diazoethane
Standard InChI InChI=1S/C2H4N2/c1-2-4-3/h2H,1H3
Standard InChI Key WLXALCKAKGDNAT-UHFFFAOYSA-N
SMILES CC=[N+]=[N-]
Canonical SMILES CC=[N+]=[N-]

Introduction

Chemical Structure and Properties

Diazoethane belongs to the class of diazo compounds, which are charge-neutral organic molecules containing diazo groups bound to carbon atoms that can resonate in different structures . The molecule consists of an ethylidene group (CH3CH) linked to a diazo group (N2).

Molecular Characteristics

Diazoethane presents an interesting electronic structure with multiple resonance forms. Similar to other diazo compounds, it contains a carbon atom bonded to dinitrogen, creating a reactive center that drives its chemical behavior. The molecular formula of diazoethane is C2H4N2, with a molecular weight of 56.07 g/mol . This relatively simple structure belies the compound's complex reactivity and synthetic utility.

Physical Properties

Diazoethane exhibits distinctive physical properties that influence its handling and application in synthetic processes. While specific physical data for diazoethane is limited in the provided search results, we can infer some properties based on its structural similarity to diazomethane, which is a gas at room temperature with a boiling point of -23°C . As a small diazo compound, diazoethane likely shares some physical characteristics with diazomethane, though the additional methyl group would influence its volatility and stability.

Electronic Structure

The electronic configuration of diazoethane is characterized by resonance structures that distribute electron density across the molecule. This resonance stabilization is crucial for understanding the compound's reactivity. In particular, one key resonance form shows the carbon bearing a lone pair and a negative formal charge, which contributes significantly to its nucleophilic character and explains its reactivity in various transformations .

Synthesis Methods

While the search results provide limited information specific to diazoethane synthesis, the preparation methods for related diazo compounds offer valuable insights that can be applied to diazoethane.

Conventional Synthetic Approaches

Diazo compounds are typically synthesized through several established methods. By extension, diazoethane might be prepared through similar pathways with appropriate precursors. For instance, the synthesis of diazomethane (a simpler homolog) involves precursors like N-Methylnitrosourea (MNU) or Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) . These methods could potentially be adapted for diazoethane by substituting ethyl-containing precursors.

Continuous Flow Synthesis

Modern approaches to diazo compound synthesis have focused on continuous flow processes to enhance safety and scalability. Researchers have developed microflow reactors and tube-in-tube systems for the controlled generation and use of diazomethane . Similar technologies could potentially be applied to diazoethane synthesis, allowing for safer handling of this reactive compound. These continuous methods represent a significant advancement in the practical application of diazo chemistry.

Reactivity and Reaction Mechanisms

Diazoethane, like other diazo compounds, demonstrates distinctive reactivity patterns that make it valuable in organic synthesis. Its reactions are driven by the reactivity of the diazo group and its ability to undergo nitrogen extrusion.

Nucleophilic Character

The resonance structure of diazoethane that places a negative charge on carbon contributes to its nucleophilic character. This property enables diazoethane to participate in reactions with electrophiles, similar to how diazomethane reacts with carboxylic acids to form esters . In the case of diazoethane, these reactions would lead to ethyl esters rather than methyl esters.

Carbene Formation

One of the most significant reaction pathways for diazo compounds is their ability to generate carbenes through nitrogen loss. The resulting carbene intermediates are highly reactive species that can participate in various transformations, including insertion into C-H bonds and addition to π-bonds . For diazoethane, this would generate an ethylidene carbene intermediate with distinct reactivity compared to the methylene carbene from diazomethane.

Difunctionalization Reactions

Recent research has demonstrated that diazo compounds can undergo electrochemical oxidative difunctionalization with two different nucleophiles . Under metal-free and external oxidant-free conditions, this approach provides access to structurally diverse heteroatom-containing compounds, including high-value alkoxy-substituted phenylthioacetates, α-thio, α-amino acid derivatives, and α-amino, β-amino acid derivatives . These reactions showcase the synthetic utility of diazo compounds in creating complex molecular architectures.

Applications in Organic Synthesis

Diazoethane and related diazo compounds serve as versatile reagents in organic synthesis, enabling the construction of diverse molecular structures and functional group transformations.

Homologation Reactions

Diazo compounds can be used for carbon chain extension through homologation reactions. In the Arndt-Eistert synthesis, diazo ketones undergo Wolff rearrangement to form homologated carboxylic acid derivatives . Diazoethane could potentially participate in similar transformations, offering a means to extend carbon chains by specific units.

Cycloaddition Reactions

Diazo compounds can engage in cycloaddition reactions, forming cyclic structures. Notably, they can participate in cyclopropanation reactions with alkenes . Diazoethane would generate ethyl-substituted cyclopropanes, providing access to these strained carbocyclic systems with specific substitution patterns.

Pharmaceutical Synthesis

The ability of diazo compounds to form carbon-carbon and carbon-heteroatom bonds makes them valuable in the synthesis of pharmaceuticals and natural products . Diazoethane could potentially serve as a building block for introducing ethyl groups or as a precursor to more complex functional groups in pharmaceutical compounds.

Comparison with Related Diazo Compounds

Structural Relationships

Diazoethane represents an extension of the simplest diazo compound, diazomethane, with an additional methyl group. This structural modification influences its properties and reactivity. The table below compares key features of diazoethane with other diazo compounds:

PropertyDiazoethaneDiazomethaneDiazo Carbonyl Compounds
Molecular FormulaC2H4N2 CH2N2 R-CO-CHN2
Molecular Weight56.07 g/mol 42.04 g/molVaries
StabilityModerateLow (explosive)Higher than simple diazo compounds
Primary ApplicationsEthylation, cycloadditionsMethylation, cyclopropanationHomologation, C-C bond formation

Reactivity Patterns

While diazoethane and diazomethane share core reactivity patterns due to the diazo functionality, the additional methyl group in diazoethane introduces steric and electronic effects that modify its reactivity. These differences can be exploited in synthetic design to achieve specific structural outcomes. For instance, cyclopropanation with diazoethane would yield ethyl-substituted cyclopropanes, whereas diazomethane produces unsubstituted cyclopropanes.

Current Research and Future Perspectives

Emerging Synthetic Methods

Recent research has focused on developing safer and more efficient methods for generating and utilizing diazo compounds. Continuous flow chemistry has emerged as a promising approach, allowing for the controlled production and immediate use of these reactive species . These advances may facilitate broader application of diazoethane in synthetic processes.

Novel Transformations

The electrochemical oxidative difunctionalization of diazo compounds represents an innovative approach to constructing complex molecules . This metal-free methodology demonstrates excellent functional group tolerance and good efficiency for large-scale synthesis. Similar strategies could potentially be applied to diazoethane, expanding its synthetic utility.

Biological Significance

Diazoethane has been identified as having a role as a metabolite , suggesting potential biological relevance. Further research into its presence and function in biological systems could provide insights into natural processes involving diazo compounds and potentially reveal new applications in biochemistry and medicinal chemistry.

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